Sodium propionate-2,3-13C2

Catalog No.
S1939515
CAS No.
201996-20-5
M.F
C3H5NaO2
M. Wt
98.046 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium propionate-2,3-13C2

CAS Number

201996-20-5

Product Name

Sodium propionate-2,3-13C2

IUPAC Name

sodium;(2,3-13C2)propanoate

Molecular Formula

C3H5NaO2

Molecular Weight

98.046 g/mol

InChI

InChI=1S/C3H6O2.Na/c1-2-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/p-1/i1+1,2+1;

InChI Key

JXKPEJDQGNYQSM-AWQJXPNKSA-M

SMILES

CCC(=O)[O-].[Na+]

Canonical SMILES

CCC(=O)[O-].[Na+]

Isomeric SMILES

[13CH3][13CH2]C(=O)[O-].[Na+]

The exact mass of the compound Sodium propionate-2,3-13C2 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Sodium propionate-2,3-13C2 is a stable isotope-labeled form of sodium propionate, a key short-chain fatty acid (SCFA) produced by gut microbiota and a significant precursor for gluconeogenesis and anaplerosis in mammals. It is specifically designed for use as a tracer in metabolic flux analysis (MFA) studies using nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry (MS). Its primary function is to enable researchers to quantitatively track the carbon atoms from the ethyl group of propionate as they are incorporated into central carbon metabolism, primarily through conversion to succinyl-CoA and entry into the tricarboxylic acid (TCA) cycle.

Substituting Sodium propionate-2,3-13C2 with unlabeled sodium propionate is unsuitable for tracer studies as it provides no metabolic tracking capability. More importantly, substitution with propionate labeled at a different position, such as [1-13C]propionate, is biochemically inappropriate and leads to incorrect conclusions. The carboxyl carbon (C1) of propionate is lost to CO2 during its conversion to succinyl-CoA and subsequent oxidation in the TCA cycle. In contrast, the C2 and C3 carbons, traced by this specific compound, are retained and incorporated into downstream metabolites like oxaloacetate and glucose. Therefore, using a [1-13C] label would fail to accurately quantify propionate's contribution to anaplerosis or gluconeogenesis, making the 2,3-13C2 label essential for these specific research questions.

Essential for Accurately Quantifying Propionate's Contribution to Net Glucose Synthesis (Gluconeogenesis)

Propionate is a unique short-chain fatty acid that can contribute to net glucose synthesis because it enters the TCA cycle at succinyl-CoA, bypassing carbon-losing decarboxylation steps that affect substrates entering as acetyl-CoA. A human study using colonic delivery of labeled SCFAs demonstrated that while carbons from acetate and butyrate were incorporated into other molecules, only propionate served as a significant substrate for net glucose synthesis. The use of a C2/C3 labeled propionate is critical for this measurement, as the C1 carbon is lost and cannot be traced to glucose.

Evidence DimensionContribution to net glucose synthesis
Target Compound DataPropionate is the only SCFA that contributes carbons to net glucose synthesis.
Comparator Or BaselineAcetate and Butyrate (other major SCFAs) do not contribute to net glucose synthesis, although their labels can appear in other metabolites like citrate.
Quantified DifferenceApproximately 20-23% of intestinal propionate was utilized as a glucose substrate.
ConditionsIn vivo study in healthy human subjects with colonic administration of 13C-labeled SCFAs.

This evidence directly justifies the procurement of labeled propionate over labeled acetate or butyrate for any study aiming to quantify gluconeogenesis from gut-derived metabolites.

Enables Unambiguous Measurement of Anaplerotic Flux via Succinyl-CoA Pathway

Metabolic pathways that replenish TCA cycle intermediates are known as anaplerotic pathways. Propionate metabolism via propionyl-CoA carboxylase generates succinyl-CoA, representing a key anaplerotic input. Using a [2,3-13C2] or [U-13C3] propionate tracer allows for the direct measurement of this specific anaplerotic flux, which is distinct from pathways that generate acetyl-CoA (e.g., from glucose or acetate) or other intermediates like α-ketoglutarate (e.g., from glutamine). This specificity is crucial for dissecting the metabolic rewiring in states like cancer or diabetes.

Evidence DimensionTCA Cycle Entry Point
Target Compound DataEnters as Succinyl-CoA, replenishing the cycle's C4 intermediates.
Comparator Or BaselineLabeled Glucose/Pyruvate/Acetate (enter as Acetyl-CoA); Labeled Glutamine (enters as α-ketoglutarate).
Quantified DifferenceQualitatively different entry points, resulting in distinct and measurable mass isotopologue patterns in downstream metabolites like malate and citrate.
ConditionsMetabolic flux analysis in various systems, including mammalian cells and perfused organs.

For researchers needing to isolate and quantify the succinyl-CoA anaplerotic pathway, this specific labeled compound is the necessary tool, as other common tracers like labeled glucose or glutamine measure different entry fluxes.

Precursor Suitability: High Isotopic and Chemical Purity for Reproducible Quantitative Analysis

Metabolic flux analysis requires the accurate measurement of mass isotopologue distributions (MIDs) in downstream metabolites. The precision of these measurements is directly dependent on the isotopic enrichment and chemical purity of the tracer. Procuring a pre-validated standard like Sodium propionate-2,3-13C2 with specified high enrichment (e.g., >99 atom % 13C) and purity minimizes analytical variability. Using a lower-quality or unverified compound introduces unlabeled (M+0) signal and potential chemical contaminants, which confounds data analysis, requires complex corrections, and ultimately reduces the statistical power and reproducibility of the flux measurements.

Evidence DimensionAnalytical Reproducibility & Data Integrity
Target Compound DataSpecified high isotopic enrichment (>99%) and chemical purity ensures a strong, clean signal for M+2 isotopologues.
Comparator Or BaselineIn-house synthesized or low-purity labeled compounds with lower or variable isotopic enrichment.
Quantified DifferenceReduces signal-to-noise ratio and introduces errors in the mass isotopologue distribution, compromising the accuracy of calculated metabolic fluxes.
ConditionsStandard protocols for sample preparation and analysis in mass spectrometry- or NMR-based metabolomics.

This justifies procuring a high-grade, certified compound to ensure experimental reproducibility and data integrity, saving significant time and resources on troubleshooting and data correction.

Quantifying Hepatic Gluconeogenesis from Gut Microbiota Metabolites

This compound is the correct choice for in vivo studies aiming to precisely measure the rate at which propionate, produced by colonic fermentation, contributes to the body's glucose pool in the liver. Its specific labeling pattern ensures that the tracked carbons are those that are actually incorporated into new glucose molecules.

Dissecting Anaplerotic Pathways in Cancer Cell Metabolism

In studies of cancer metabolism, it is often critical to differentiate between various pathways that replenish TCA cycle intermediates. Sodium propionate-2,3-13C2 is ideal for specifically isolating and quantifying the flux through the propionyl-CoA to succinyl-CoA pathway, distinguishing it from glucose- or glutamine-derived anaplerosis.

Investigating Inborn Errors of Metabolism

For diagnosing or studying metabolic diseases related to propionate metabolism, such as propionic acidemia, this tracer can be used to assess the activity of the propionyl-CoA carboxylase enzyme and downstream pathways, providing a direct, quantitative measure of the metabolic block.

Use as an Analytical Standard in Clinical Metabolomics

Due to its high purity and defined isotopic labeling, this compound serves as a reliable internal standard for the quantification of unlabeled propionate in complex biological samples like plasma or fecal extracts using isotope dilution mass spectrometry.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 04-14-2024

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